molecular formula C17H17NO4 B8195075 Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate

Cat. No.: B8195075
M. Wt: 299.32 g/mol
InChI Key: YQCXHVFLRKBQGI-UHFFFAOYSA-N
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Description

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a benzyloxycarbonyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with benzyl chloroformate and methylamine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

methyl 4-[methyl(phenylmethoxycarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(15-10-8-14(9-11-15)16(19)21-2)17(20)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCXHVFLRKBQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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